Regioisomeric Differentiation: 4-Amino-2-CF₃ vs. 2-Amino-4-CF₃ Scaffolds in Transcriptional Inhibition
The target compound serves as the direct precursor to the 4-amino-substituted AP-1/NF-κB inhibitor series. The parent derivative, ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate, inhibits AP-1 and NF-κB-mediated transcription with an average IC₅₀ of 1 µM in Jurkat T-cell reporter assays, while not affecting β-actin basal transcription [1]. In contrast, the 2-amino-4-CF₃ regioisomeric series (derived from CAS 149771-09-5) requires substitution at the 2-position amine and exhibits a distinct SAR profile; the most potent analogue in that series, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, was identified as a novel and potent inhibitor via a separate optimization path [2]. This demonstrates that derivatization of the 4-amino scaffold yields transcription inhibitors with a well-characterized IC₅₀ benchmark, whereas the 2-amino scaffold leads to chemically distinct lead compounds.
| Evidence Dimension | Inhibition of AP-1/NF-κB-mediated transcriptional activation (Jurkat T-cell dual reporter assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1 µM (ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate, derived from CAS 653-95-2) |
| Comparator Or Baseline | IC₅₀ not reported for the corresponding unsubstituted 2-amino-4-CF₃ scaffold; SAR trajectory diverges (most potent analogue identified as an N-methylated 2-substituted derivative) [Refs-2] |
| Quantified Difference | The 4-amino-2-CF₃ scaffold provides a defined 1 µM starting point for optimization; the 2-amino-4-CF₃ scaffold requires N-methylation at the 2-position for optimal potency, indicating divergent chemical optimization pathways. |
| Conditions | Jurkat T-cells stably transfected with AP-1 and NF-κB luciferase reporter constructs; IC₅₀ values averaged across both promoter-reporter assays. |
Why This Matters
For research groups developing AP-1/NF-κB transcription inhibitors, the 4-amino-2-CF₃ scaffold (CAS 653-95-2) provides a validated entry point with a published IC₅₀ benchmark, enabling direct comparison to published SAR rather than requiring de novo optimization of a regioisomeric core.
- [1] Palanki MSS, Erdman PE, Manning AM, Ow A, Ransone LJ, Spooner C, Suto C, Suto M. Novel inhibitors of AP-1 and NF-kappaB mediated gene expression: structure-activity relationship studies of ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate. Bioorg Med Chem Lett. 2000;10(15):1645-1648. View Source
- [2] Palanki MSS, Gayo-Fung LM, Shevlin GI, Erdman P, Sato M, Goldman M, et al. Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappaB mediated gene expression. Bioorg Med Chem Lett. 2002;12(18):2573-2577. View Source
